6-Chloro-3-ethynylpyrazin-2-amine
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Overview
Description
Preparation Methods
The synthesis of 6-Chloro-3-ethynylpyrazin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrazine-2-carboxylic acid.
Reaction Conditions: The carboxylic acid is first converted to the corresponding acid chloride using reagents like thionyl chloride (SOCl2).
Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
6-Chloro-3-ethynylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines with different oxidation states.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Chloro-3-ethynylpyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds, including kinase inhibitors and antimicrobial agents.
Materials Science: The compound is used in the development of organic electronic materials, such as light-emitting diodes and photovoltaic cells.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-Chloro-3-ethynylpyrazin-2-amine involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor by binding to the ATP-binding site of kinases, thereby inhibiting their activity . The compound’s ethynyl group allows it to form covalent bonds with target proteins, enhancing its inhibitory effects.
Comparison with Similar Compounds
6-Chloro-3-ethynylpyrazin-2-amine can be compared with other aminopyrazines, such as 2-amino-6-chloropyrazine and 3-ethynylpyrazin-2-amine . While these compounds share structural similarities, this compound is unique due to the presence of both a chlorine atom and an ethynyl group, which confer distinct chemical reactivity and biological activity.
Similar compounds include:
2-Amino-6-chloropyrazine: Lacks the ethynyl group, resulting in different reactivity and applications.
3-Ethynylpyrazin-2-amine: Lacks the chlorine atom, affecting its chemical properties and biological interactions.
Properties
Molecular Formula |
C6H4ClN3 |
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Molecular Weight |
153.57 g/mol |
IUPAC Name |
6-chloro-3-ethynylpyrazin-2-amine |
InChI |
InChI=1S/C6H4ClN3/c1-2-4-6(8)10-5(7)3-9-4/h1,3H,(H2,8,10) |
InChI Key |
CFFZXSVYEWXBMR-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(N=C1N)Cl |
Origin of Product |
United States |
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